Tert-butyl exo-6-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate
Overview
Description
Tert-butyl exo-6-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate is a chemical compound with the formula C11H17NO3 . It is also known as exo-3-Boc-3-azabicyclo hexane-6-carbaldehyde . The compound is used as an intermediate in the synthesis of various potential drug molecules or pesticide compounds .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C11H17NO3 . The InChI code for this compound is 1S/C11H17NO3 .Physical and Chemical Properties Analysis
This compound is a colorless liquid or solid . It has a low vapor pressure and volatility, and it is soluble in some organic solvents . The boiling point of this compound is 294.5±33.0 °C .Scientific Research Applications
Liquid Crystalline Properties : The compound has been studied for its potential in creating novel liquid crystalline compounds. A study found that incorporating a bicyclo[3.1.0]hexane moiety, similar to that in the target compound, can influence the transition temperatures and maintain comparable dielectric and optical anisotropies in liquid crystalline compounds (Kozhushkov et al., 2004).
Synthesis of Stereoisomers : Another significant application is in the synthesis of stereoisomers. For instance, all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid, which is structurally similar to the target compound, were synthesized, highlighting the compound's versatility in creating different isomeric forms (Bakonyi et al., 2013).
Efficient Scalable Synthesis : Research has also focused on developing efficient and scalable synthetic routes for related compounds. For example, an efficient method was developed for the synthesis of enantiomerically pure tert-butyl-(1R,4S,6R)-4-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate, demonstrating the compound's potential in large-scale production (Maton et al., 2010).
Conformationally Constrained Amino Acids : The compound and its derivatives have been used in the synthesis of conformationally constrained amino acids, which are important in drug discovery and peptide research. For instance, a study reported the synthesis of 7-azabicyclo[2.2.1]heptane amino acids, which are analogues of glutamic acid, using a structure similar to the target compound (Hart & Rapoport, 1999).
Synthesis of Piperidine Derivatives : Research has also been conducted on the synthesis of piperidine derivatives fused to a tetrahydrofuran ring using similar compounds, which has implications in the development of pharmaceutical agents (Moskalenko & Boev, 2014).
Safety and Hazards
The safety information about Tert-butyl exo-6-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate is limited . It is a chemical compound that may pose potential hazards to human health, including irritability and allergic reactions . During handling, the correct procedures for chemicals should be followed, and appropriate personal protective equipment should be used to avoid direct contact with the skin and eyes . If the compound is ingested or comes into contact, immediate medical attention should be sought, and the container or label should be brought along for accurate assessment by medical personnel .
Properties
IUPAC Name |
tert-butyl (1R,5S)-6-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3/c1-11(2,3)15-10(14)12-4-7-8(5-12)9(7)6-13/h6-9H,4-5H2,1-3H3/t7-,8+,9? | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZZFUILVSGRYMR-JVHMLUBASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2C(C1)C2C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]2[C@H](C1)C2C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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